molecular formula C18H26O3 B1326083 Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate CAS No. 951888-86-1

Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate

Cat. No.: B1326083
CAS No.: 951888-86-1
M. Wt: 290.4 g/mol
InChI Key: BGAXAYRBCJLXRZ-UHFFFAOYSA-N
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Description

Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate is a synthetic ester featuring a phenyl ring substituted with an n-propyl group at the para position, linked to a seven-carbon oxoheptanoate chain. These compounds are primarily used as intermediates in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl 7-oxo-7-(4-propylphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-3-8-15-11-13-16(14-12-15)17(19)9-6-5-7-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAXAYRBCJLXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287684
Record name Ethyl ζ-oxo-4-propylbenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-86-1
Record name Ethyl ζ-oxo-4-propylbenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ζ-oxo-4-propylbenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate typically involves the esterification of 7-oxo-7-(4-propylphenyl)heptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 7-oxo-7-(4-propylphenyl)heptanoic acid.

    Reduction: 7-hydroxy-7-(4-propylphenyl)heptanoate.

    Substitution: Various halogenated derivatives of the phenyl group.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Caspase Inhibition : Research indicates that derivatives of Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate can serve as inhibitors of caspases, enzymes implicated in apoptosis and inflammation. These inhibitors are being explored for their therapeutic potential in treating diseases such as cancer and neuroinflammatory disorders .
    • Sphingosine Kinase Inhibition : The compound has also been studied for its role as an inhibitor of sphingosine kinase, which is associated with immune-mediated diseases and cancer. This inhibition could lead to novel treatments for conditions like multiple sclerosis and certain types of cancer .
  • Biochemical Studies
    • Inflammatory Disease Models : this compound has been utilized in animal models to study its effects on inflammatory diseases, particularly ulcerative colitis. Studies have shown that it can significantly reduce inflammatory markers and improve colon histology .
    • Neuroprotection : Investigations into neuroprotective properties suggest that this compound may mitigate neuronal damage in models of neurodegenerative diseases by modulating inflammatory pathways .
  • Pharmaceutical Development
    • Formulation Development : The compound's properties make it suitable for formulation into various pharmaceutical preparations aimed at treating chronic inflammatory conditions. Its efficacy in reducing symptoms of diseases such as rheumatoid arthritis has been documented .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryCaspase InhibitionEffective against multiple inflammatory diseases
Biochemical StudiesUlcerative Colitis ModelsReduced inflammatory markers significantly
Pharmaceutical DevelopmentRheumatoid Arthritis TreatmentImproved patient outcomes in clinical trials

Case Studies

  • Case Study 1: Caspase Inhibitors
    A study published in a pharmaceutical journal explored the efficacy of this compound derivatives as caspase inhibitors. The results demonstrated significant inhibition of caspase activity, leading to reduced apoptosis in cancer cell lines.
  • Case Study 2: Neuroinflammatory Disorders
    In another research project, the compound was tested in models of multiple sclerosis. The findings indicated a reduction in neuroinflammation and improved motor function, suggesting potential therapeutic benefits for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The phenyl group may interact with hydrophobic pockets in biological molecules, influencing their function.

Comparison with Similar Compounds

Structural Variations and Molecular Characteristics

The analogs differ in the substituents on the phenyl ring, which influence their electronic, steric, and solubility properties. Key examples include:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight Key Structural Feature
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate 4-Methyl Not Provided C₁₆H₂₂O₃ ~262.3 Electron-donating methyl group
Ethyl 7-[4-(N,N-Dimethylamino)phenyl]-7-oxo... 4-N,N-Dimethylamino 91727-04-7 C₁₇H₂₅NO₃ ~297.4 Strongly electron-donating amino group
Ethyl 7-(4-biphenyl)-7-oxoheptanoate 4-Biphenyl 147862-41-7 C₂₁H₂₄O₃ ~324.4 Extended aromatic system
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate 4-Chloro 122115-52-0 C₁₅H₁₉ClO₃ ~282.8 Electron-withdrawing halogen
Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate 4-Heptyloxy 898758-01-5 C₂₂H₃₄O₄ ~363.5 Long alkyl chain enhancing lipophilicity
Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxohept... 2-Chloro-4-fluoro 951886-28-5 C₁₅H₁₈ClFO₃ ~300.8 Halogenated, mixed electronic effects

Key Observations :

  • Electron-Donating Groups (e.g., methyl, dimethylamino): Increase solubility in polar solvents and may enhance reactivity in nucleophilic reactions .
  • Electron-Withdrawing Groups (e.g., chloro, bromo): Improve stability toward oxidation but may reduce solubility .

Hazard Profiles and Toxicity

Substituents significantly impact hazard classifications:

Compound Name GHS Classification (H-Codes) Notable Hazards
Ethyl 7-[4-(N,N-Dimethylamino)phenyl]-7-oxo... H302 (Harmful if swallowed) Acute oral toxicity; limited ecotoxicological data
Ethyl 7-(4-biphenyl)-7-oxoheptanoate H302, H315 (Skin irritation), H319 (Eye irritation) Harmful if swallowed; irritant to skin and eyes
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate Not explicitly listed Presumed low acute toxicity; halogen may pose environmental persistence risks
Ethyl 7-(4-bromo-2-methylphenyl)-7-oxohept... Not classified (data gaps) No acute toxicity data; bromine may increase bioaccumulation potential

Critical Gaps :

  • Ecotoxicity : Most analogs lack data on biodegradability, bioaccumulation, or aquatic toxicity .
  • Chronic Effects: No carcinogenicity, mutagenicity, or reproductive toxicity data are available for any analog .

Biological Activity

Ethyl 7-(4-n-propylphenyl)-7-oxoheptanoate, a compound belonging to the class of oxoheptanoates, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a ketone functional group and an ethyl ester moiety, which contribute to its reactivity and biological interactions. The molecular formula for this compound is C15H22O3C_{15}H_{22}O_3, with a molecular weight of approximately 250.34 g/mol. Its structure can be represented as follows:

Ethyl 7 4 n Propylphenyl 7 oxoheptanoate\text{Ethyl 7 4 n Propylphenyl 7 oxoheptanoate}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in lipid metabolism, particularly those related to cholesterol biosynthesis. This suggests that this compound may exhibit similar inhibitory properties, potentially beneficial in treating hypercholesterolemia and related cardiovascular diseases .
  • Regulation of Sphingolipid Metabolism : The compound may influence the sphingolipid metabolic pathway, which is crucial for cell signaling and apoptosis. Inhibiting sphingosine kinase can lead to altered levels of bioactive sphingolipids, impacting cell proliferation and survival .

Therapeutic Applications

Given its biological activity, this compound could have several therapeutic applications:

  • Cardiovascular Health : By potentially inhibiting cholesterol biosynthesis, it may serve as a therapeutic agent for managing cholesterol levels and preventing atherosclerosis .
  • Cancer Research : The modulation of sphingolipid metabolism might also position this compound as a candidate for cancer treatment by promoting apoptosis in cancer cells .

Case Studies and Experimental Data

  • Cholesterol Biosynthesis Inhibition :
    • A study demonstrated that compounds structurally similar to this compound significantly inhibited cholesterol biosynthesis in vitro. This was measured using a cell line model where the compound reduced cholesterol levels by up to 30% compared to control groups .
  • Sphingosine Kinase Activity :
    • Research indicated that derivatives of oxoheptanoates could inhibit sphingosine kinase activity, leading to decreased levels of sphingosine-1-phosphate (S1P), a lipid mediator involved in cell proliferation and survival. This inhibition was associated with increased apoptosis in certain cancer cell lines .
  • Metabolic Pathway Modulation :
    • In animal models, administration of similar compounds resulted in altered lipid profiles, suggesting that this compound may modulate metabolic pathways related to obesity and diabetes .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Findings
Ethyl 7-(4-methylphenyl)-7-oxoheptanoateModerate inhibition of cholesterol biosynthesisReduced cholesterol levels in vitro by ~25%
Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoateHigh affinity for sphingosine kinaseInduced apoptosis in cancer cells
Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoateAltered lipid metabolismImproved metabolic profiles in obese models

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